molecular formula C7H8O3S B3057500 Methyl 4-(hydroxymethyl)thiophene-2-carboxylate CAS No. 816449-72-6

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate

Cat. No.: B3057500
CAS No.: 816449-72-6
M. Wt: 172.20
InChI Key: DIWUSXANPCXFSZ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a hydroxymethyl (-CH2OH) group at position 4 and a methyl carboxylate (-COOCH3) group at position 2. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making the compound soluble in polar solvents like methanol or water. This functional group also renders it reactive toward oxidation (e.g., to carboxylic acids) or esterification, enabling its use as a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWUSXANPCXFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730656
Record name Methyl 4-(hydroxymethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816449-72-6
Record name Methyl 4-(hydroxymethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(hydroxymethyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate can be synthesized through several methods. Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various thiophene-based compounds .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Methyl 4-(hydroxymethyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex thiophene derivatives, which are explored for their pharmacological properties. Thiophene derivatives have been associated with various biological activities, including:

  • Antimicrobial : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory : Potentially reducing inflammation through modulation of biochemical pathways.
  • Anticancer : Investigated for its ability to inhibit cancer cell proliferation.

Research indicates that compounds related to this compound may interact with biological targets via hydrogen bonding and π-π interactions, enhancing their therapeutic efficacy .

Material Science Applications

Organic Electronics
this compound is utilized in the fabrication of organic semiconductors. Its derivatives play a role in the development of:

  • Organic Field-Effect Transistors (OFETs) : These devices leverage the electronic properties of thiophene derivatives for improved performance.
  • Organic Light-Emitting Diodes (OLEDs) : The compound's electronic characteristics contribute to advancements in display technologies.

The incorporation of this compound into electronic materials enhances conductivity and stability, making it a valuable component in modern electronics .

Industrial Applications

Corrosion Inhibitors
Thiophene derivatives, including this compound, are employed as corrosion inhibitors in various industrial settings. Their ability to form protective layers on metal surfaces helps mitigate corrosion processes, thereby extending the lifespan of equipment and infrastructure .

Case Studies

  • Antimicrobial Activity
    A study explored the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound in antibiotic development.
  • Organic Semiconductor Research
    Research on the incorporation of this compound into OFETs demonstrated enhanced charge carrier mobility compared to traditional materials. This finding supports its application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Variations

The physicochemical and biological properties of thiophene carboxylates are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 4-(hydroxymethyl)thiophene-2-carboxylate 4-(hydroxymethyl), 2-COOCH3 C7H8O3S 172.20 High polarity, potential drug intermediate
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH2, 4-CH3, 2-COOCH3 C7H9NO2S 171.22 Precursor for sulfonamide derivatives; research applications
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-SO2-morpholine, 2-COOCH3 C14H12FNO5S2 381.37 Hepatitis B virus inhibitor; crystallographic studies
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate 3-Br, 4-(4-MeO-C6H4), 2-COOCH3 C14H11BrO3S 339.21 Suzuki coupling precursor; aromatic interactions
Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate 4-(3-OH-4-MeO-C6H3), 2-COOCH3 C13H12O4S 264.30 Enhanced π-π stacking; agrochemical research

Physical Properties and Spectral Data

Table 2: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) Solubility Key Spectral Features (IR/NMR) Reference
This compound Not reported Polar solvents IR: O-H stretch (~3400 cm⁻¹), C=O (~1700 cm⁻¹) Inferred
Methyl 3-amino-4-methylthiophene-2-carboxylate Not reported DMF, DMSO $^1$H NMR: δ 6.70 (thiophene-H), δ 2.30 (CH3)
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 198–200 Chloroform $^{13}$C NMR: δ 160.1 (C-F), δ 52.3 (SO2-morpholine)

Biological Activity

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxymethyl group and an ester functional group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for cell survival.
  • Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, potentially making it a candidate for anticancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:

PathogenMIC (µg/mL)Standard Drug (MIC)
Escherichia coli648 (Ampicillin)
Staphylococcus aureus3216 (Methicillin)
Candida albicans12864 (Fluconazole)

These results indicate that this compound possesses significant antimicrobial properties, particularly against gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference Compound (IC50)
HeLa (Cervical Cancer)1510 (Doxorubicin)
MCF-7 (Breast Cancer)2012 (Tamoxifen)
A549 (Lung Cancer)2518 (Etoposide)

The IC50 values indicate that the compound has promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating resistant infections.
  • Case Study on Cancer Cell Lines : In a separate study, researchers assessed the effects of this compound on MCF-7 breast cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.

Q & A

What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

Category: Basic (Synthesis Methodology)
Answer:
this compound can be synthesized via esterification and functionalization of thiophene precursors. A common approach involves:

Hydroxymethyl introduction : Reacting thiophene-2-carboxylic acid derivatives with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Esterification : Treating the intermediate with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.
Critical parameters include solvent choice (e.g., methanol or DCM), temperature control (60–80°C), and catalyst concentration. For example, excessive acid can lead to ester hydrolysis, reducing yields .

How can NMR spectroscopy distinguish structural isomers of thiophene carboxylates?

Category: Basic (Characterization)
Answer:
¹H and ¹³C NMR are pivotal for differentiating isomers. Key features include:

  • Chemical shifts : The hydroxymethyl group (δ ~4.3 ppm for –CH₂OH) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • Coupling patterns : Thiophene ring protons exhibit distinct splitting due to aromatic ring currents and substituent effects. For example, adjacent protons on the thiophene ring show coupling constants (J) of ~3–5 Hz, while para-substituted groups alter ring symmetry .

What strategies mitigate competing side reactions during hydroxymethyl functionalization?

Category: Advanced (Reaction Optimization)
Answer:
Side reactions like over-oxidation or polymerization are common. Mitigation strategies include:

  • Protecting groups : Temporarily blocking the hydroxymethyl (–CH₂OH) with acetyl or silyl groups during synthesis.
  • Low-temperature kinetics : Conducting reactions at 0–5°C to slow down radical-mediated side pathways.
  • Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) instead of strong acids to minimize ester hydrolysis .

How do structural modifications (e.g., substituent position) affect bioactivity in thiophene derivatives?

Category: Advanced (Structure-Activity Relationships)
Answer:
Substituent position significantly impacts bioactivity:

  • Hydroxymethyl at C4 : Enhances hydrogen-bonding potential, improving interactions with enzyme active sites (e.g., antimicrobial targets).
  • Comparative data : Analogues like Methyl 4-phenylthiophene-2-carboxylate show reduced solubility but higher lipophilicity, altering membrane permeability in cell-based assays .
    Methodology : Use computational docking (e.g., AutoDock Vina) paired with in vitro enzyme inhibition assays to validate interactions .

How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

Category: Advanced (Data Analysis)
Answer:
Contradictions often arise from assay conditions or impurity profiles. Steps to resolve discrepancies:

Purity validation : Confirm compound purity via HPLC (>95%) and mass spectrometry.

Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid false positives.
For example, impurities in Methyl 4-phenylthiophene-2-carboxylate samples were linked to inflated antimicrobial activity in early studies .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Category: Advanced (Process Chemistry)
Answer:
Key challenges include:

  • Exothermic reactions : Hydroxymethylation reactions may require jacketed reactors for temperature control.
  • Solvent recovery : Methanol from esterification must be efficiently distilled and reused to reduce costs.
  • Byproduct management : Optimize column chromatography-free purification (e.g., crystallization) for scalability. Pilot protocols from similar compounds (e.g., Methyl 4-oxotetrahydrothiophene-3-carboxylate) suggest using flow chemistry for continuous processing .

How can computational modeling predict reactivity trends for thiophene carboxylates?

Category: Advanced (Computational Chemistry)
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electrophilic substitution sites : Fukui indices identify C5 as the most reactive position in this compound.
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining higher reactivity in polar aprotic solvents like DMF .

What analytical techniques are critical for detecting degradation products in stability studies?

Category: Basic (Stability Assessment)
Answer:

  • HPLC-MS : Identifies hydrolyzed products (e.g., free carboxylic acid from ester degradation).
  • TGA/DSC : Monitors thermal stability; hydroxymethyl derivatives often degrade above 150°C.
  • Karl Fischer titration : Measures moisture uptake, critical for hygroscopic compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 2
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Methyl 4-(hydroxymethyl)thiophene-2-carboxylate

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